Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein-Protein Crosslinking

- DSO covalently links primary amines (present in the side chains of lysine residues) on proteins, forming stable amide bonds. This crosslinking helps stabilize protein structures, study protein-protein interactions, and create protein aggregates for further analysis [].

- Due to its high water solubility and cell membrane permeability, DSO can be used for crosslinking proteins within live cells, enabling the study of protein interactions in their native environment [].

Modification of Biomolecules

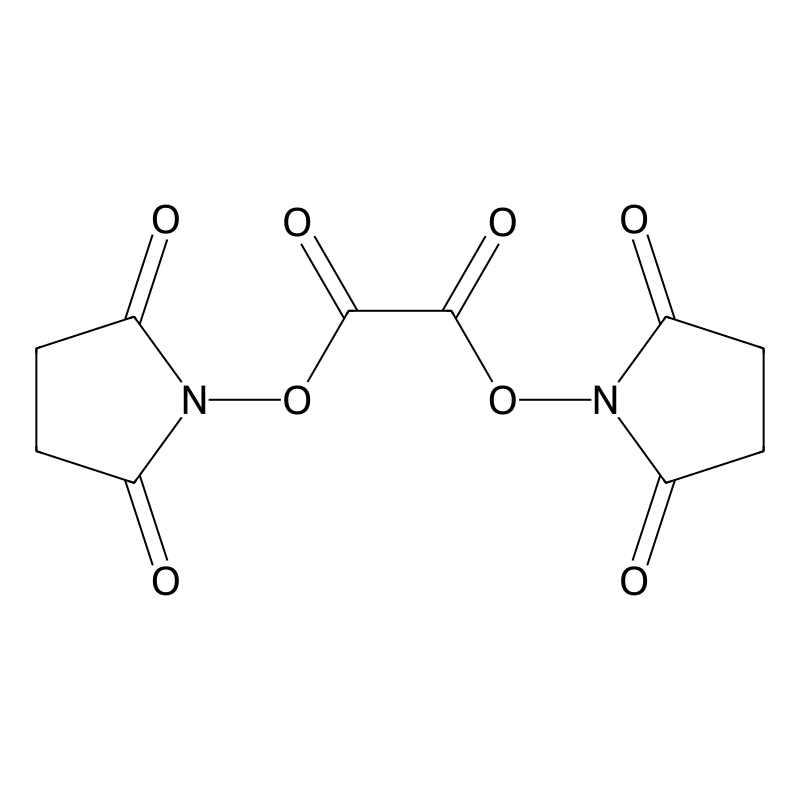

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is a chemical compound with the molecular formula and a molecular weight of 288.28 g/mol. This compound features two 2,5-dioxopyrrolidin-1-yl groups linked by an oxalate moiety. The structure is characterized by its cyclic imide functionalities, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

- Polymerization: The compound can act as a monomer in polymerization processes, forming polyurethanes or polyamides when reacted with diols or diamines .

Research indicates that bis(2,5-dioxopyrrolidin-1-yl) oxalate exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Antitumor Activity: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Several synthesis methods have been reported for bis(2,5-dioxopyrrolidin-1-yl) oxalate:

- Direct Condensation: The compound can be synthesized by condensing oxalic acid with 2,5-dioxopyrrolidine derivatives under controlled conditions.

- Reflux Method: A mixture of the dioxopyrrolidine and oxalic acid in a solvent such as acetonitrile can be refluxed to facilitate the formation of the desired product.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the reaction rate and yield of bis(2,5-dioxopyrrolidin-1-yl) oxalate .

Bis(2,5-dioxopyrrolidin-1-yl) oxalate finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly as an antimicrobial or anticancer agent.

- Polymer Chemistry: It serves as a building block for synthesizing polymers with specific properties, such as improved mechanical strength or thermal stability.

- Agricultural Chemicals: Its potential as a pesticide or herbicide is under investigation due to its bioactivity against microbial pathogens .

Interaction studies involving bis(2,5-dioxopyrrolidin-1-yl) oxalate focus on its binding affinity with biological targets. Research has shown that it can interact with various enzymes and receptors, influencing their activity. These interactions are crucial for understanding its pharmacological profile and optimizing its use in therapeutic settings .

Several compounds share structural characteristics with bis(2,5-dioxopyrrolidin-1-yl) oxalate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(2,5-dioxopyrrolidin-1-yl) carbonate | Similar structure; used in drug synthesis | |

| Di(N-succinimidyl) adipate | Exhibits similar reactivity; used in bioconjugation | |

| Bis(2,5-dioxopyrrolidin-1-yl) adipate | Related compound; utilized in peptide synthesis |

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is unique due to its specific combination of dioxopyrrolidine units linked by an oxalate group, which imparts distinct chemical reactivity and biological activity not found in other similar compounds. Its dual functionality allows for versatile applications in both synthetic chemistry and biological research .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant